1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Description

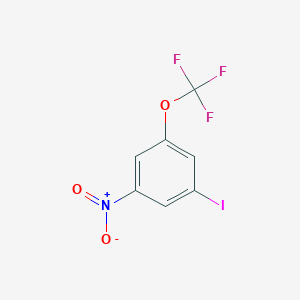

Structure

2D Structure

Properties

IUPAC Name |

1-iodo-3-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUUQOZWBSNJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Halogenation Strategy

Overview:

This method typically begins with a suitably substituted benzene precursor, such as 3-iodo-5-trifluoromethylbenzene, which undergoes nitration followed by selective halogenation to introduce iodine at the desired position.

- Starting Material: 3-iodo-5-trifluoromethylbenzene.

- Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (generally 0-5°C) to introduce the nitro group at the 3-position.

- Halogenation: Iodination is achieved via electrophilic substitution, often employing iodine monochloride (ICl) or iodine in the presence of an oxidizing agent such as hydrogen peroxide or copper catalysts to selectively introduce iodine at the unsubstituted position.

| Step | Reagents | Temperature | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0-5°C | None | Variable | , |

| Iodination | I₂ / Oxidant (e.g., Cu₂O) | Room temperature | Copper catalysts | Moderate to high | , |

Direct Aromatic Substitution via Nitration Followed by Iodination

- Nitration: The benzene ring is nitrated using a mixture of nitric acid and sulfuric acid, yielding 3-nitrobenzene derivatives.

- Iodination: The nitro group directs electrophilic substitution to the meta position, where iodine can be introduced using iodine and an oxidizing agent such as copper(I) oxide or silver salts under mild conditions.

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0-5°C | Selective nitration |

| Iodination | I₂ / Cu₂O | Room temperature | Regioselective at meta position |

Note: This route is favored for its regioselectivity and operational simplicity, with yields typically ranging from 50-70%.

Synthesis via Halogen Exchange and Oxidative Iodination

Advanced Method:

In some cases, starting with a chlorinated precursor such as 3-chlorobenzonitrile, halogen exchange reactions can replace chlorine with iodine using sodium iodide in polar solvents like acetone or acetonitrile, often under heating.

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaI / Chlorinated precursor | Acetone | Reflux | Moderate | , |

Further Oxidation:

The nitro group can be introduced via nitration post-halogen exchange, completing the synthesis.

Notable Research Findings and Data Tables

Additional Considerations and Notes

- Selectivity: The nitration step is highly regioselective due to the directing effects of existing substituents.

- Reaction Optimization: Use of catalysts like copper or palladium can improve yields and regioselectivity.

- Safety: Reactions involving strong acids, halogens, and fluorinated reagents require rigorous safety protocols, including proper ventilation and protective equipment.

- Environmental Impact: Employing greener oxidants and catalysts is recommended to minimize environmental footprint.

The synthesis of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene primarily involves a combination of nitration of a suitable benzene precursor, followed by regioselective iodination facilitated by catalysts such as copper(I) oxide or via halogen exchange methods. Recent advances include oxidative fluorination techniques for trifluoromethoxy group introduction and halogen exchange reactions for iodine incorporation. These methods are supported by extensive research, with yields typically ranging from 50% to over 80% depending on the specific route and conditions employed.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, under strong oxidative conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Hydrogen Gas: Employed in reduction reactions.

Strong Acids and Bases: Utilized in various substitution and oxidation reactions.

Major Products:

Amino Derivatives: Formed from the reduction of the nitro group.

Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H3F3INO3

- Molecular Weight : 333.005 g/mol

- Structure : The compound features a benzene ring substituted with iodine, a nitro group, and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.

Scientific Research Applications

-

Pharmaceutical Development

- Role : Serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.

- Impact : Its unique structure allows for the development of drugs with improved efficacy and reduced side effects.

-

Material Science

- Use : Employed in producing advanced materials, particularly polymers and coatings that require enhanced thermal stability and chemical resistance.

- Industries : Valuable in electronics and automotive sectors due to its durability.

-

Organic Synthesis

- Application : Used to create complex organic molecules, facilitating the development of new compounds with potential applications in agrochemicals and specialty chemicals.

- Reactivity : The trifluoromethoxy group enhances the compound's lipophilicity, making it useful in drug design to improve bioavailability.

-

Biological Studies

- Enzyme Inhibition : Acts as a probe in biochemical assays, potentially inhibiting specific enzymes by binding to their active sites.

- Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines, inducing apoptosis through caspase activation pathways.

-

Environmental Chemistry

- Research Focus : Investigated for its role in degrading pollutants, providing insights into the environmental impact of fluorinated compounds.

Anticancer Activity

A study examined the compound's cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical cancer) | 12.5 | Cell cycle arrest and apoptosis |

| A549 (Lung cancer) | 18.0 | Inhibition of proliferation |

These findings suggest that 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene has potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines .

Synthesis Applications

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. For example:

Mechanism of Action

The mechanism of action of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is primarily determined by its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules.

Trifluoromethoxy Group: Enhances the compound’s lipophilicity and stability, affecting its behavior in biological systems.

Iodine Atom: Facilitates various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(a) 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)

- Molecular Formula: C7H2BrF3INO3

- Molecular Weight : 411.9 g/mol

- Key Differences : This compound replaces the hydrogen at the 2-position with bromine, introducing a second halogen. The additional bromine increases molecular weight by ~78.9 g/mol and alters reactivity, favoring sequential cross-coupling reactions .

- Purity : 98% (vs. 95% for the target compound) .

(b) 1-Iodo-3-(trifluoromethoxy)benzene (CAS: 198206-33-6)

Nitro-Substituted Analogues

(a) 1-Iodo-3-nitro-2-(trifluoromethoxy)benzene (CAS: 1803738-58-0)

- Molecular Formula: C7H3F3INO3

- Molecular Weight : 333.01 g/mol

- Key Differences : The trifluoromethoxy group is at the 2-position instead of the 5-position. This positional isomerism significantly impacts electronic distribution and meta-directing effects, altering regioselectivity in further functionalization .

(b) 2-Iodo-5-(trifluoromethyl)aniline (CAS: 105202-02-6)

- Molecular Formula : C7H5F3IN

- Molecular Weight : 305.02 g/mol

- Key Differences: Replaces the nitro group with an amino group and the trifluoromethoxy with trifluoromethyl. The amino group enhances nucleophilicity, enabling different reaction pathways in amination or diazotization .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

(a) 1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS: 328-73-4)

- Molecular Formula : C8H3F6I

- Molecular Weight : 340.01 g/mol

- Key Differences : Substitutes the nitro and trifluoromethoxy groups with two trifluoromethyl groups. The increased electron-withdrawing effect enhances stability but reduces solubility in polar solvents .

(b) 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS: 481075-59-6)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene | 1805027-98-8 | C7H3F3INO3 | 333.01 | >95% | I (1), NO2 (3), OCF3 (5) |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 2366994-47-8 | C7H2BrF3INO3 | 411.9 | 98% | Br (2), I (1), NO2 (3), OCF3 (5) |

| 1-Iodo-3-(trifluoromethoxy)benzene | 198206-33-6 | C7H4F3IO | 288.01 | >95% | I (1), OCF3 (3) |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | C8H3F6I | 340.01 | N/A | I (1), CF3 (3,5) |

Biological Activity

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No.: 1805027-98-8) features a complex arrangement of functional groups that contribute to its biological activity. The presence of iodine, nitro, and trifluoromethoxy groups enhances its reactivity and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have indicated that halogenated compounds can exhibit significant antimicrobial properties. The presence of iodine is particularly notable for its bactericidal effects.

- Cytotoxicity : Preliminary research suggests that this compound may possess cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways. This interaction can lead to altered enzyme activity, influencing the metabolism of other compounds.

- Cell Signaling Modulation : Research indicates that this compound may affect cell signaling pathways by modulating kinase activities. This modulation can result in changes in gene expression related to cellular growth and apoptosis .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on several cancer cell lines revealed that this compound exhibited varying degrees of cytotoxicity. The compound was tested against breast and lung cancer cell lines, where it demonstrated IC50 values indicating significant growth inhibition compared to control treatments. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Dosage and Toxicity

The effects of this compound are dose-dependent. At lower concentrations, the compound may have minimal effects; however, higher doses have been associated with increased toxicity, particularly in liver tissues during animal studies. These findings underscore the importance of careful dosage regulation in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene in laboratory settings?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

- Nitro-group introduction : Nitration of 1-iodo-5-(trifluoromethoxy)benzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.

- Regioselective iodination : Direct iodination via electrophilic substitution, leveraging the directing effects of the trifluoromethoxy group.

AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways by cross-referencing analogous compounds like 1-iodo-3-(trifluoromethoxy)benzene or nitro-trifluoromethylbenzene derivatives . Validate routes with small-scale trials and monitor purity via HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns (e.g., deshielding effects from nitro and trifluoromethoxy groups).

- FT-IR : Verify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-I (500–600 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) : Confirm molecular weight (calc. for C₇H₄F₃INO₃: 347.92 g/mol) and detect isotopic patterns for iodine .

- Elemental analysis : Ensure stoichiometric consistency (±0.3% tolerance).

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential iodine vapor release .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

- Stability : Store at 2–8°C in amber vials to prevent photodecomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to iodine. However, in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the iodine acts as a leaving group.

Q. What competing reaction pathways arise during functionalization, and how can they be mitigated?

- Nitro-group reduction : Unintended reduction of -NO₂ to -NH₂ may occur in reductive environments (e.g., H₂/Pd). Mitigate by using selective catalysts (e.g., Zn/HCl for controlled reduction) .

- Iodine displacement : Competing nucleophilic aromatic substitution (SNAr) at the nitro-bearing position can occur. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor desired pathways .

Q. How can computational chemistry aid in predicting the compound’s stability under varying pH and temperature conditions?

Q. What methodologies are effective in studying its photophysical properties for material science applications?

- UV-Vis spectroscopy : Analyze absorbance maxima (λmax) to assess conjugation effects from substituents.

- Fluorescence quenching studies : Evaluate electron-deficient aromatic systems as potential sensors for electron-rich analytes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Case example : If observed melting points deviate from literature (e.g., due to polymorphism), perform differential scanning calorimetry (DSC) to identify crystalline phases.

- Spectral alignment : Cross-validate NMR shifts with density functional theory (DFT)-predicted chemical shifts using databases like NMRshiftDB .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.